Cas no 10332-17-9 (methyl (2S)-2-amino-4-(methylsulfanyl)butanoate)
methyl (2S)-2-amino-4-(methylsulfanyl)butanoate Chemical and Physical Properties
Names and Identifiers
-
- L-Methionine, methylester
- methyl methionate
- (L)-methionine methyl ester
- (S)-2-Amino-4-(methylthio)butanoic acid methyl ester
- H-L-Met-OMe
- L-Methionine methyl
- L-Met-OMe
- Methionine methyl
- methionine methyl ester
- methyl DL-methioninate
- methyl L-methionate
- methyl (2S)-2-amino-4-(methylsulfanyl)butanoate
- DTXSID90908324
- METHIONINE, METHYL ESTER, L-
- (S)-methyl2-amino-4-(methylthio)butanoate
- Methyl 2-amino-4-(methylsulfanyl)butanoate #
- l-met methyl ester
- Q27274764
- L-METHIONINE O-METHYL ESTER
- UNII-BN630929UL
- H-Met-OMea cent HCl
- L-Methionine methyl ester, HCl
- (S)-2-Amino-4-methylsulfanyl-butyric acid methyl ester
- L-METHIONINE METHYL ESTER
- F86414
- NS00088638
- 2491-18-1
- BN630929UL
- (S)-methyl 2-amino-4-(methylthio)butanoate
- methyl (2S)-2-amino-4-methylsulfanylbutanoate
- SCHEMBL108560
- AKOS010395401
- L-Methionine, methyl ester
- 10332-17-9
- methyl 2-amino-4-(methylthio)butanoate
- CHEMBL1180238
- 21691-49-6
- methyl methioninate
- (+)-L-METHIONINE METHYL ESTER
- methyl L-methioninate
- EINECS 233-721-6
- EN300-864028
- CHEBI:228695
- methyl (2S)-2-amino-4-methylsulanylbutanoate
-
- MDL: MFCD08282663
- Inchi: 1S/C6H13NO2S/c1-9-6(8)5(7)3-4-10-2/h5H,3-4,7H2,1-2H3/t5-/m0/s1
- InChI Key: UIHPNZDZCOEZEN-YFKPBYRVSA-N
- SMILES: S(C)CC[C@@H](C(=O)OC)N
Computed Properties
- Exact Mass: 163.06700
- Monoisotopic Mass: 163.06669983g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 5
- Complexity: 108
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 77.6Ų
Experimental Properties
- PSA: 77.62000
- LogP: 0.94010
methyl (2S)-2-amino-4-(methylsulfanyl)butanoate Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
methyl (2S)-2-amino-4-(methylsulfanyl)butanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-864028-0.05g |
methyl (2S)-2-amino-4-(methylsulfanyl)butanoate |
10332-17-9 | 95% | 0.05g |
$19.0 | 2024-05-21 | |
| Enamine | EN300-864028-0.1g |
methyl (2S)-2-amino-4-(methylsulfanyl)butanoate |
10332-17-9 | 95% | 0.1g |
$19.0 | 2024-05-21 | |
| Enamine | EN300-864028-0.25g |
methyl (2S)-2-amino-4-(methylsulfanyl)butanoate |
10332-17-9 | 95% | 0.25g |
$19.0 | 2024-05-21 | |
| Enamine | EN300-864028-0.5g |
methyl (2S)-2-amino-4-(methylsulfanyl)butanoate |
10332-17-9 | 95% | 0.5g |
$25.0 | 2024-05-21 | |
| Enamine | EN300-864028-1.0g |
methyl (2S)-2-amino-4-(methylsulfanyl)butanoate |
10332-17-9 | 95% | 1.0g |
$33.0 | 2024-05-21 | |
| Enamine | EN300-864028-2.5g |
methyl (2S)-2-amino-4-(methylsulfanyl)butanoate |
10332-17-9 | 95% | 2.5g |
$35.0 | 2024-05-21 | |
| Enamine | EN300-864028-5.0g |
methyl (2S)-2-amino-4-(methylsulfanyl)butanoate |
10332-17-9 | 95% | 5.0g |
$38.0 | 2024-05-21 | |
| Enamine | EN300-864028-10.0g |
methyl (2S)-2-amino-4-(methylsulfanyl)butanoate |
10332-17-9 | 95% | 10.0g |
$43.0 | 2024-05-21 | |
| Enamine | EN300-864028-1g |
methyl (2S)-2-amino-4-(methylsulfanyl)butanoate |
10332-17-9 | 95% | 1g |
$33.0 | 2023-09-02 | |
| Enamine | EN300-864028-5g |
methyl (2S)-2-amino-4-(methylsulfanyl)butanoate |
10332-17-9 | 95% | 5g |
$38.0 | 2023-09-02 |
methyl (2S)-2-amino-4-(methylsulfanyl)butanoate Related Literature
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Renata M. Aguiar,Raquel A. C. Le?o,Alejandro Mata,David Cantillo,C. Oliver Kappe,Leandro S. M. Miranda,Rodrigo O. M. A. de Souza Org. Biomol. Chem. 2019 17 1552
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Prashant Chauhan,Ning Yan RSC Adv. 2016 6 32070
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Prashant Chauhan,Ning Yan RSC Adv. 2016 6 32070
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Virpi Noponen,Nonappa,Manu Lahtinen,Arto Valkonen,Hannu Salo,Erkki Kolehmainen,Elina Siev?nen Soft Matter 2010 6 3789
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5. Synthesis of N-derivatised pyrroles: precursors to highly functionalised electropolymersThierry Le Gall,Mario S. Passos,Saad K. Ibrahim,Sandrine Morlat-Therias,Claas Sudbrake,Shirley A. Fairhurst,M. Arlete Queiros,Christopher J. Pickett J. Chem. Soc. Perkin Trans. 1 1999 1657
Additional information on methyl (2S)-2-amino-4-(methylsulfanyl)butanoate
Methyl (2S)-2-Amino-4-(Methylsulfanyl)Butanoate: A Comprehensive Overview
Methyl (2S)-2-amino-4-(methylsulfanyl)butanoate, also known by its CAS number 10332-17-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is a derivative of the amino acid threonine, with a methyl group attached to the sulfur atom in the sulfanyl group. The structure of this compound is characterized by its chiral center at the second carbon atom, which gives it its (2S) configuration. This stereochemistry is crucial for its biological activity and functional properties.
The synthesis of methyl (2S)-2-amino-4-(methylsulfanyl)butanoate involves a series of carefully controlled reactions, often utilizing chiral catalysts to ensure the correct stereochemistry. Recent advancements in asymmetric synthesis have made it possible to produce this compound in high enantiomeric excess, which is essential for its application in pharmaceutical research. The compound's unique structure allows it to participate in various biochemical pathways, making it a valuable tool in drug discovery and development.
One of the most notable applications of methyl (2S)-2-amino-4-(methylsulfanyl)butanoate is in the field of neuroscience. Studies have shown that this compound can modulate neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA). This modulation has potential therapeutic implications for conditions such as epilepsy, anxiety disorders, and sleep disorders. Recent research has focused on optimizing the bioavailability and efficacy of this compound through various drug delivery systems.
In addition to its neurological applications, methyl (2S)-2-amino-4-(methylsulfanyl)butanoate has also been explored for its potential in cancer therapy. Preclinical studies have demonstrated that this compound can inhibit the growth of certain types of cancer cells by targeting specific signaling pathways. The sulfur-containing group in the molecule plays a critical role in these interactions, contributing to its anti-proliferative effects. Researchers are currently investigating ways to enhance the selectivity of this compound to minimize off-target effects and improve therapeutic outcomes.
The physical properties of methyl (2S)-2-amino-4-(methylsulfanyl)butanoate make it suitable for various analytical techniques. Its solubility in organic solvents facilitates purification processes such as chromatography and crystallization. The presence of the sulfanyl group also contributes to its stability under certain conditions, which is advantageous for long-term storage and transportation.
From a structural perspective, methyl (2S)-2-amino-4-(methylsulfanyl)butanoate exhibits a unique balance between hydrophilic and hydrophobic groups. This balance is essential for its ability to interact with biological membranes and proteins. Recent studies have utilized computational modeling techniques to predict the binding affinities of this compound to various protein targets, providing valuable insights into its mechanism of action.
In conclusion, methyl (2S)-2-amino-4-(methylsulfanyl)butanoate is a versatile compound with promising applications in multiple areas of science and medicine. Its stereochemistry, functional groups, and physical properties make it an attractive candidate for further research and development. As our understanding of this compound continues to grow, it holds the potential to contribute significantly to advancements in pharmacology and therapeutic interventions.
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